(6-Bromo-3-chloro-2-methoxyphenyl)methanol
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Overview
Description
(6-Bromo-3-chloro-2-methoxyphenyl)methanol is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the selective bromination of 4-hydroxy-3-nitroacetophenone with dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . The resulting intermediate can then be further chlorinated and reduced to yield the desired compound.
Industrial Production Methods
Industrial production of (6-Bromo-3-chloro-2-methoxyphenyl)methanol may involve large-scale bromination and chlorination processes, followed by purification steps to ensure high purity. The use of automated reactors and controlled reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-3-chloro-2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen groups, yielding a simpler phenylmethanol derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-bromo-3-chloro-2-methoxybenzaldehyde or 6-bromo-3-chloro-2-methoxybenzoic acid.
Reduction: Formation of 2-methoxyphenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-3-chloro-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-3-chloro-2-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methoxy groups can influence its binding affinity and reactivity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2-chloro-3-methoxyphenyl)boronic acid: Shares similar halogen and methoxy substitutions but differs in the presence of a boronic acid group.
2-Bromo-6-chloro-3-methoxyphenylboronic acid: Another closely related compound with similar substitutions but different functional groups.
Uniqueness
(6-Bromo-3-chloro-2-methoxyphenyl)methanol is unique due to the combination of bromine, chlorine, and methoxy groups on the phenyl ring along with a methanol group. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C8H8BrClO2 |
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Molecular Weight |
251.50 g/mol |
IUPAC Name |
(6-bromo-3-chloro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3,11H,4H2,1H3 |
InChI Key |
WMMPRPMDAWQCNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1CO)Br)Cl |
Origin of Product |
United States |
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